Boc-Lys(Z)-OSu
Overview
Description
Boc-Lys(Z)-OSu, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a protected amino acid derivative used in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyloxycarbonyl (Z) protecting group on the ε-amino group of the lysine side chain. The N-hydroxysuccinimide ester (OSu) is a reactive group that facilitates the coupling of the protected lysine to other amino acids or peptides.
Scientific Research Applications
Boc-Lys(Z)-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The protected lysine allows for selective coupling and deprotection steps, facilitating the assembly of complex peptide sequences.
Drug Development: this compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in the synthesis of therapeutic peptides.
Bioconjugation: The reactive N-hydroxysuccinimide ester group allows for the conjugation of peptides to other biomolecules, such as proteins, antibodies, and nucleic acids. This is useful in the development of targeted drug delivery systems and diagnostic tools.
Material Science: this compound is used in the synthesis of peptide-based materials, such as hydrogels and nanomaterials, which have applications in tissue engineering and regenerative medicine.
Mechanism of Action
Target of Action
Boc-Lys(Z)-OSu primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They play a crucial role in regulating a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
This compound interacts with HDACs, influencing their ability to remove acetyl groups from lysine residues in histone and non-histone proteins . This interaction can lead to changes in the conformation and/or activity of these substrates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lysine acetylation pathway . This pathway is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . By interacting with HDACs, this compound can influence the balance of acetylation and deacetylation, thereby affecting chromatin structure and gene expression .
Result of Action
The primary result of this compound’s action is the modulation of HDAC activity . By influencing the balance of acetylation and deacetylation, this compound can affect a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt’s also worth noting that the compound’s stability can be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
Boc-Lys(Z)-OSu interacts with various enzymes, proteins, and other biomolecules. It is involved in the process of deacetylation, a key biochemical reaction regulated by histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones .
Cellular Effects
The effects of this compound on cells are largely tied to its role in deacetylation. Deacetylation may lead to a change in the conformation and/or activity of the substrates . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a substrate in deacetylation reactions. It is involved in the removal of acetyl groups from lysine residues in histone and non-histone proteins . This process is crucial for regulating a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Temporal Effects in Laboratory Settings
It is known that the critical micelle concentration (c.m.c.) of this peptide in aqueous solution has been determined at different temperatures using UV–VIS, fluorescence and FTIR spectroscopies, and conductometric techniques .
Metabolic Pathways
This compound is involved in the metabolic pathway of deacetylation, a process regulated by HDACs . This pathway plays a crucial role in the regulation of chromatin structure and gene expression .
Subcellular Localization
Given its role in deacetylation, it is likely to be found in the nucleus where it can interact with histones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Z)-OSu typically involves the protection of the lysine amino acid followed by the activation of the carboxyl group with N-hydroxysuccinimide. The process can be summarized as follows:
Protection of Lysine: The α-amino group of lysine is protected with a tert-butyloxycarbonyl (Boc) group, and the ε-amino group is protected with a benzyloxycarbonyl (Z) group. This is achieved by reacting lysine with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine.
Activation with N-hydroxysuccinimide: The protected lysine is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester (OSu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Z)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Boc and Z protecting groups can be removed under specific conditions. Boc groups are typically removed using mild acidic conditions, while Z groups are removed using catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and peptide coupling reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC). The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Boc groups are removed using trifluoroacetic acid (TFA) in DCM, while Z groups are removed using hydrogen gas and a palladium catalyst.
Major Products Formed
Peptide Bonds: The primary product formed from substitution reactions is a peptide bond between the lysine residue and another amino acid or peptide.
Free Amino Groups: Deprotection reactions yield free amino groups, which can further participate in peptide synthesis.
Comparison with Similar Compounds
Boc-Lys(Z)-OSu can be compared with other similar compounds, such as:
Boc-Lys(Z)-OH: This compound has a similar structure but lacks the N-hydroxysuccinimide ester group. It is used as a protected lysine building block in peptide synthesis but requires additional activation steps for coupling.
Boc-Lys(2-Cl-Z)-OH: This compound has a chloro-substituted benzyloxycarbonyl protecting group, which provides increased stability compared to the Z group. It is used in peptide synthesis where enhanced stability is required.
Fmoc-Lys(Z)-OSu: This compound has a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group. It is used in Fmoc-based solid-phase peptide synthesis, offering an alternative protection strategy.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O8/c1-23(2,3)33-22(31)25-17(20(29)34-26-18(27)12-13-19(26)28)11-7-8-14-24-21(30)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLICOCXPNQJPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955953 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-[(benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-36-9 | |
Record name | Benzyl (S)-(5-(((1,1-dimethylethoxy)carbonyl)amino)-6-((2,5-dioxo-1-pyrrolidinyl)oxy)-6-oxohexyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034404369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-[(benzyloxy)(hydroxy)methylidene]-N~2~-[tert-butoxy(hydroxy)methylidene]lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl (S)-[5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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